molecular formula C11H7NOS B017954 4H-Thieno[2,3-c]isoquinolin-5-one CAS No. 420849-22-5

4H-Thieno[2,3-c]isoquinolin-5-one

Cat. No. B017954
M. Wt: 201.25 g/mol
InChI Key: LQJVOLSLAFIXSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4H-Thieno[2,3-c]isoquinolin-5-one involves a multistep method incorporating Suzuki coupling to generate 3-phenylthiophene-2-carboxylic acid, followed by transformation into acyl azide and cyclization through a thermal Curtius rearrangement. This method is facilitated by a continuous flow synthesis approach, enhancing scalability and safety, making it suitable for large-scale production (Filipponi et al., 2014).

Molecular Structure Analysis

The molecular structure of 4H-Thieno[2,3-c]isoquinolin-5-one forms the basis for its chemical behavior and interaction with biological targets. It acts as a versatile scaffold that can be modified to enhance specificity and efficacy against PARP-1, a key enzyme involved in DNA repair processes. Efforts in structural modification aim to develop selective inhibitors for PARP family enzymes, utilizing the core structure of 4H-Thieno[2,3-c]isoquinolin-5-one for therapeutic advancements (Maksimainen et al., 2020).

Chemical Reactions and Properties

The compound engages in various chemical reactions, including palladium-catalyzed coupling and Rh(III)-catalyzed synthesis, to create complex structures with potential biological activity. These reactions underline the compound's reactivity and ability to form diverse derivatives, expanding its utility in drug development (Pandey et al., 2013).

Scientific Research Applications

  • Spectral Characteristics and Biological Activity Research : It is used for studying the spectral characteristics and biological activity of positional isomers of isoquinolines (Zadorozny & Kovtunenko, 2009).

  • Acylation of Benzodiazepines : This compound is used for acylating various 2,3-benzodiazepines and their thieno analogues (Munro & Sharp, 1984).

  • Ru-catalyzed Synthesis : It plays a role in the Ru-catalyzed synthesis of isoquinolines, benzoisoquinolines, and thienopyridines (Villuendas & Urriolabeitia, 2013).

  • Synthesis of Isoquinoline Derivatives : It can be used in the synthesis of various derivatives of isoquinoline, thiazolopyridine, and thieno[2,3-b]pyridine (Elmaati, 2004).

  • Source of PARP-1 Inhibitors : Its continuous flow synthesis is valuable for producing PARP-1 inhibitors, useful pharmacological tools (Filipponi et al., 2014).

  • Anti-Ischemic Agent : It has potential as an anti-ischemic agent by inhibiting PARP1 (Maksimainen et al., 2020).

  • Synthesis of Anesthetics : The synthesized isoquinolines have been used to synthesize quinisocaine, a topical anesthetic for pain and pruritus treatment, and thieno[2,3-c]pyridines (Jayaram et al., 2018).

  • Neuroprotective Properties : Derivatives of this compound have strong neuroprotective properties in models of cerebral ischemia (Pellicciari et al., 2003).

  • Antitumor Activity : Novel derivatives showed antitumor activity in vitro against liver HepG2 and breast MCF-7 cell lines (Mahmoud et al., 2018).

  • Study of Thieno[c]quinolines : It can be used for the study of thieno[c]quinolines and their isomeric forms (Yang et al., 1989).

  • Glucose Consumption and Inhibition of Gluconeogenesis : These compounds stimulate glucose consumption and inhibit gluconeogenesis, potentially improving glucose-lowering efficacy compared to berberine (Gu et al., 2018).

  • Cascade Imination/Intramolecular Decarboxylative Coupling : The synthesized 3H-pyrazolo[3,4-c]isoquinolines and thieno[3,2-c]isoquinolines have applications in scientific research (Pandey et al., 2013).

  • Antimicrobial Activity : Synthesized compounds showed promising antimicrobial activity against various pathogenic strains of bacteria and fungi (Zaki et al., 2019).

  • Synthesis of Aminopyrido Isoquinolines : Substituted 5-aminopyrido[3′,2′:4,5]thieno[3,2-c]isoquinoline derivatives can be synthesized for scientific research applications (Kalugin & Shestopalov, 2018).

  • Multisubstituted Isoquinolines Synthesis : The developed one-pot synthesis of isoquinolines and heterocycle-fused pyridines enables the rapid assembly of these complex molecules (Zheng et al., 2012).

  • Synthesis of Organylamino Thieno Isoquinoline Derivatives : The developed method for preparing 3-cyano-2-(organylamino)thieno[3,2-c]isoquinoline derivatives has applications in scientific research (Kalugin & Shestopalov, 2019).

  • Thick-Film Solar Cells : TIQ-based donor-acceptor copolymers deliver high power conversion efficiency in polymer:fullerene solar cells (Li et al., 2018).

  • All-Polymer Solar Cells : New electron accepting polymers, like TPTI, are used in all-polymer solar cells due to their strong photovoltaic properties (Jung et al., 2014).

Future Directions

The broad inhibition profile of 4H-Thieno[2,3-c]isoquinolin-5-one indicates that this molecule backbone could be potentially used as a scaffold for the development of specific inhibitors for certain PARP enzymes . In contrast to TIQ-A, an analogous thieno[3,2-c]isoquinolin-5(4H)-one has been utilized as an acceptor unit of the donor–acceptor-type semiconducting material in organic solar cells where the devices based on this material showed excellent power conversion efficiencies .

properties

IUPAC Name

4H-thieno[2,3-c]isoquinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NOS/c13-10-8-4-2-1-3-7(8)9-5-6-14-11(9)12-10/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJVOLSLAFIXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(NC2=O)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432530
Record name TIQ-A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-Thieno[2,3-c]isoquinolin-5-one

CAS RN

420849-22-5
Record name Thieno[2,3-c]isoquinolin-5(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=420849-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TIQ-A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIQ-A
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Synthesis routes and methods

Procedure details

0.08 ml of thionyl chloride were added to a solution of 3-phenylthiophen-2-carboxylic acid (6) (0.138 g, 0.68 mmol) in 2 ml of anhydrous benzene and the mixture was refluxed for 2 hrs. The solvent and the excess thionyl chloride were removed under vacuum and the residue was taken up using 3 ml of THF, and NaN3 (0.066 g, 1.02 mmol) in 1 ml of water was added rapidly to this stirred solution at 0° C. The mixture was left for 1 hr at room temperature with stirring, poured into 10 ml of crushed ice and water and extracted with ethyl ether (4×10 ml) and the separated organic layer was washed, dried and evaporated under vacuum. The residue was dissolved in 1 ml of o-dichlorobenzene and then added dropwise to 3 ml of boiling o-dichlorobenzene with stirring. The mixture was refluxed for 5 hrs, then cooled and evaporated. The mixture was subjected to flash chromatography, elution with 90:10 petroleum ether-ethyl acetate giving the end compound (7) (0.061 g, 0.3 mmol, 44% yield) as a pure solid (M. Pt. 266-268° C.); IR: 2849, 1647 cm−1 (NHCO).
Quantity
0.08 mL
Type
reactant
Reaction Step One
Quantity
0.138 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.066 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
[Compound]
Name
petroleum ether-ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
37
Citations
R Pellicciari, E Camaioni, G Costantino, M Marinozzi… - Il Farmaco, 2003 - Elsevier
An excessive activation of poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme able to catalyze the transfer of ADP-ribose from NAD to acceptor proteins, is involved in the …
Number of citations: 36 www.sciencedirect.com
MM Maksimainen, A Nurmesjärvi, RA Terho… - ACS …, 2020 - ACS Publications
Thieno[2,3-c]isoquinolin-5(4H)-one is known for its potential as an anti-ischemic agent through the inhibition of poly(ADP-ribose) polymerase 1 (PARP1). However, the compound also …
Number of citations: 1 pubs.acs.org
E Camaioni, G Costantino, A Macchiarulo… - XXI CONVEGNO …, 2003 - research.unipg.it
Design and synthesis of 4H-thieno[2,3-c]isoquinolin-5-one derivatives as potent PARP-1 inhibitors, on route of new antiischemic agents IRIS IRIS Home Sfoglia Macrotipologie & …
Number of citations: 0 research.unipg.it
K Oumouna-Benachour, CP Hans, Y Suzuki, A Naura… - Circulation, 2007 - Am Heart Assoc
Background— Poly(ADP-ribose) polymerase (PARP) was suggested to play a role in endothelial dysfunction that is associated with a number of cardiovascular diseases. We …
Number of citations: 106 www.ahajournals.org
MM Maksimainen, S Murthy, ST Sowa… - Bioorganic & Medicinal …, 2021 - Elsevier
The scaffold of TIQ-A, a previously known inhibitor of human poly-ADP-ribosyltransferase PARP1, was utilized to develop inhibitors against human mono-ADP-ribosyltransferases …
Number of citations: 5 www.sciencedirect.com
E Salvati, L Botta, J Amato, FS Di Leva… - Journal of Medicinal …, 2017 - ACS Publications
G-quadruplex stabilizers are an established opportunity in anticancer chemotherapy. To circumvent the antiproliferative effects of G4 ligands, cancer cells recruit PARP enzymes at …
Number of citations: 23 pubs.acs.org
O Mustapha, R Datta… - The Journal of …, 2006 - journals.aai.org
We recently used a murine model of allergic airway inflammation to show that poly (ADP-ribose) polymerase-1 (PARP-1) plays an important role in the pathogenesis of asthma-related …
Number of citations: 80 journals.aai.org
E Wahlberg, T Karlberg, E Kouznetsova… - Nature …, 2012 - nature.com
Inhibitors of poly-ADP-ribose polymerase (PARP) family proteins are currently in clinical trials as cancer therapeutics, yet the specificity of many of these compounds is unknown. Here …
Number of citations: 525 www.nature.com
P Iglesias, JA Costoya - Current topics in medicinal chemistry, 2014 - ingentaconnect.com
ADP-ribosylation or PARsylation is one of the most abundant modifications of proteins and DNA. Although the usual context for PARsylation involves the detection and repair of DNA …
Number of citations: 7 www.ingentaconnect.com
H Venkannagari, A Fallarero, KLH Feijs… - European Journal of …, 2013 - researchgate.net
Poly (ADP-ribose) polymerases (PARPs) or diphtheria toxin like ADP-ribosyl transferases (ARTDs) are enzymes that catalyze the covalent modification of proteins by attachment of ADP-…
Number of citations: 0 www.researchgate.net

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